molecular formula C7H14ClNO2 B13872280 Ethyl (3-chloropropyl)methylcarbamate CAS No. 27097-68-3

Ethyl (3-chloropropyl)methylcarbamate

Cat. No.: B13872280
CAS No.: 27097-68-3
M. Wt: 179.64 g/mol
InChI Key: YXHMPUVTZRRMNB-UHFFFAOYSA-N
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Description

Ethyl (3-chloropropyl)methylcarbamate is a chemical compound belonging to the class of carbamate esters. These compounds are characterized by the presence of an ester of carbamic acid. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (3-chloropropyl)methylcarbamate can be synthesized through a reaction involving ethyl chloroformate and 3-chloropropylamine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

Ethyl chloroformate+3-chloropropylamineEthyl (3-chloropropyl)methylcarbamate+HCl\text{Ethyl chloroformate} + \text{3-chloropropylamine} \rightarrow \text{this compound} + \text{HCl} Ethyl chloroformate+3-chloropropylamine→Ethyl (3-chloropropyl)methylcarbamate+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-chloropropyl)methylcarbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted carbamates.

Scientific Research Applications

Ethyl (3-chloropropyl)methylcarbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of ethyl (3-chloropropyl)methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biochemical and physiological responses, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl carbamate: A simpler ester of carbamic acid with similar chemical properties.

    Ethyl carbamate: Another ester of carbamic acid, known for its presence in fermented foods and beverages.

    tert-Butyl (3-chloropropyl)methylcarbamate: A related compound with a tert-butyl group instead of an ethyl group.

Uniqueness

Ethyl (3-chloropropyl)methylcarbamate is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its combination of an ethyl group and a 3-chloropropyl group makes it suitable for various applications that other carbamates may not be able to fulfill.

Properties

CAS No.

27097-68-3

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

ethyl N-(3-chloropropyl)-N-methylcarbamate

InChI

InChI=1S/C7H14ClNO2/c1-3-11-7(10)9(2)6-4-5-8/h3-6H2,1-2H3

InChI Key

YXHMPUVTZRRMNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C)CCCCl

Origin of Product

United States

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